(Difluoromethyl)[bis(fluoromethyl)]methylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Difluoromethyl)[bis(fluoromethyl)]methylsilane is a silicon-based organofluorine compound characterized by the presence of difluoromethyl and fluoromethyl groups attached to a central silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Difluoromethyl)[bis(fluoromethyl)]methylsilane typically involves the reaction of silicon-based precursors with fluorinating agents. One common method includes the reaction of methyltrichlorosilane with difluoromethyl and fluoromethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure the efficient and safe production of the compound. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: (Difluoromethyl)[bis(fluoromethyl)]methylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-based oxides.
Reduction: Reduction reactions can lead to the formation of silicon-hydride derivatives.
Substitution: The fluoromethyl and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include silicon-based oxides, hydrides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(Difluoromethyl)[bis(fluoromethyl)]methylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organofluorine compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential use in biological imaging and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Mechanism of Action
The mechanism by which (Difluoromethyl)[bis(fluoromethyl)]methylsilane exerts its effects involves the interaction of its fluoromethyl and difluoromethyl groups with various molecular targets. These interactions can lead to changes in the electronic properties of the target molecules, influencing their reactivity and stability. The compound’s ability to form strong bonds with silicon also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
(Trifluoromethyl)methylsilane: Contains a trifluoromethyl group instead of difluoromethyl and fluoromethyl groups.
(Fluoromethyl)dimethylsilane: Contains two methyl groups and one fluoromethyl group attached to silicon.
(Difluoromethyl)trimethylsilane: Contains three methyl groups and one difluoromethyl group attached to silicon.
Uniqueness: (Difluoromethyl)[bis(fluoromethyl)]methylsilane is unique due to the presence of both difluoromethyl and fluoromethyl groups, which impart distinct electronic and steric properties. This combination of groups makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
61152-89-4 |
---|---|
Molecular Formula |
C4H8F4Si |
Molecular Weight |
160.18 g/mol |
IUPAC Name |
difluoromethyl-bis(fluoromethyl)-methylsilane |
InChI |
InChI=1S/C4H8F4Si/c1-9(2-5,3-6)4(7)8/h4H,2-3H2,1H3 |
InChI Key |
YPFJYUGOHLYHCQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](CF)(CF)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.